molecular formula C17H17N3S B2599714 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 124953-85-1

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2599714
CAS No.: 124953-85-1
M. Wt: 295.4
InChI Key: LFXOIUDSACXIBV-UHFFFAOYSA-N
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Description

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with benzyl and phenylethyl derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and requires refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazole-3-thione: A parent compound with similar structural features but lacking the benzyl and phenylethyl groups.

    5-(2-phenylethyl)-1,2,4-triazole-3-thiol: A derivative with a phenylethyl group but without the benzyl group.

    4-benzyl-1,2,4-triazole-3-thiol: A derivative with a benzyl group but without the phenylethyl group.

Uniqueness

4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both benzyl and phenylethyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups with the triazole ring provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

4-benzyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c21-17-19-18-16(12-11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXOIUDSACXIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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